3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid
Overview
Description
The compound “3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid” is a nitrogen-rich organic compound . It is related to other compounds by their synthesis .
Synthesis Analysis
The syntheses of a formazan and a verdazyl radical are reported along with their crystal structures, UV–Vis spectra, and the EPR spectrum of the radical . In addition, the isolation of a possible by-product was achieved . Verdazyl radicals are a family of organic radicals first reported by Kuhn & Trischmann (1963) who emphasized their intense green color and their stability .Molecular Structure Analysis
The title compounds, C19H15BrN4, C20H16BrN4 and C20H15BrN4, are nitrogen-rich organic compounds that are related by their synthesis . The verdazyl radical, in which stacking leads to antiferromagnetic interactions, was reported previously . For this compound, improved structural data and spectroscopic data are presented .Chemical Reactions Analysis
The formazan molecule shows signs of rapid intramolecular H-atom exchange typical for this class of compounds and spectroscopic data are provided in addition to the crystal structure . The triazole compound is a side-product of the verdazyl synthesis .Scientific Research Applications
7. Aquatic Toxicology
Application Summary
This compound has been studied for its effects on aquatic organisms, such as fish, to understand its toxicity and potential environmental risks.
Methods and Experimental Procedures
Toxicological assessments are conducted on species like rainbow trout alevins. The compound’s impact on survival rates, growth, and behavior is monitored under controlled laboratory conditions.
Results and Outcomes
Studies have shown that pyrazoline derivatives can affect the cholinergic nervous system, leading to behavioral changes and survival rate alterations in aquatic organisms .
8. Antioxidant Research
Application Summary
The compound’s derivatives are investigated for their antioxidant properties, which are crucial in combating oxidative stress in cells.
Methods and Experimental Procedures
The compound is tested for its ability to scavenge free radicals and reactive oxygen species (ROS) in vitro. Biochemical assays measure the levels of oxidative stress biomarkers like malondialdehyde (MDA).
Results and Outcomes
Derivatives of this compound have shown potential in reducing oxidative stress, which is linked to various diseases .
9. Neuroscience
Application Summary
The compound’s influence on the nervous system, particularly its interaction with enzymes like acetylcholinesterase (AChE), is of interest in neuroscience.
Methods and Experimental Procedures
The compound is applied to neuronal cultures or animal models to observe its effect on AChE activity and nerve pulse transmission.
Results and Outcomes
Modulation of AChE activity by this compound could lead to significant insights into nerve function and potential therapeutic applications .
10. Molecular Biology
Application Summary
In molecular biology, the compound is used as a tool to study protein interactions and cellular pathways.
Methods and Experimental Procedures
The compound may be tagged with fluorescent markers or other probes to visualize its interaction with cellular components.
Results and Outcomes
Such studies can reveal the compound’s role in cellular processes and help identify targets for drug development .
11. Pharmaceutical Development
Application Summary
The compound’s structural features are utilized in the development of new pharmaceuticals, especially in the design of drugs with specific target affinities.
Methods and Experimental Procedures
Drug design involves computational modeling to predict the compound’s interaction with biological targets, followed by synthesis and testing.
Results and Outcomes
The compound’s derivatives could lead to new drugs with improved specificity and reduced side effects .
12. Chemical Synthesis
Application Summary
The compound serves as a precursor in the synthesis of complex molecules for various chemical applications.
Methods and Experimental Procedures
Chemists employ the compound in multistep synthesis routes, using it to build larger, more complex structures.
Results and Outcomes
The versatility of this compound in chemical synthesis opens up possibilities for creating a wide array of new molecules .
Safety And Hazards
Future Directions
As of late, verdazyls experience renewed interest, partially as a result of the improvements concerning their syntheses, enabling the introduction of a large variety of substitution patterns . This suggests that there may be future research directions in the synthesis and application of similar compounds.
properties
IUPAC Name |
5-(4-bromophenyl)-2-phenylpyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O2/c17-12-8-6-11(7-9-12)14-10-15(16(20)21)19(18-14)13-4-2-1-3-5-13/h1-10H,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPGSUDOTLLOGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20391043 | |
Record name | 5-(4-bromophenyl)-2-phenylpyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20391043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid | |
CAS RN |
618102-61-7 | |
Record name | 5-(4-bromophenyl)-2-phenylpyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20391043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-BROMOPHENYL)-1-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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